Product packaging for Lycoperoside F(Cat. No.:)

Lycoperoside F

Cat. No.: B1257549
M. Wt: 1270.4 g/mol
InChI Key: VSQBWNYALURFOT-YIDLYIHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lycoperoside F is a steroidal glycoalkaloid (spirosolane-type saponin) naturally occurring in tomato seeds ( Solanum lycopersicum ) . It is part of a broader class of tomato steroidal glycoalkaloids (tSGAs) that are the subject of growing research interest due to their potential biological activities . Preliminary research on tomato seed saponins, a category which includes this compound, suggests potential for impacting skin health. In vitro studies using a reconstructed human epidermal keratinization (RHEK) model have indicated that this class of compounds may help reduce transepidermal water loss (TEWL), a key indicator of skin barrier function . As a research chemical, this compound is valuable for phytochemical studies, investigations into the structure-activity relationships of tomato steroidal glycoalkaloids, and exploration of its potential mechanisms of action. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C58H95NO29 B1257549 Lycoperoside F

Properties

Molecular Formula

C58H95NO29

Molecular Weight

1270.4 g/mol

IUPAC Name

[(1R,2S,3'R,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,9,13-trimethyl-5'-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]spiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-3'-yl] acetate

InChI

InChI=1S/C58H95NO29/c1-21-36-30(88-58(21)35(79-22(2)64)11-23(14-59-58)19-77-51-45(74)41(70)38(67)31(15-60)81-51)13-28-26-6-5-24-12-25(7-9-56(24,3)27(26)8-10-57(28,36)4)80-53-47(76)43(72)48(34(18-63)84-53)85-55-50(87-54-46(75)42(71)39(68)32(16-61)82-54)49(40(69)33(17-62)83-55)86-52-44(73)37(66)29(65)20-78-52/h21,23-55,59-63,65-76H,5-20H2,1-4H3/t21-,23-,24-,25-,26+,27-,28-,29+,30-,31+,32+,33+,34+,35+,36-,37-,38+,39+,40+,41-,42-,43+,44+,45+,46+,47+,48-,49-,50+,51+,52-,53+,54-,55-,56-,57-,58+/m0/s1

InChI Key

VSQBWNYALURFOT-YIDLYIHNSA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)C)C)O[C@@]11[C@@H](C[C@@H](CN1)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OC(=O)C

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)OC11C(CC(CN1)COC1C(C(C(C(O1)CO)O)O)O)OC(=O)C

Synonyms

lycoperoside F

Origin of Product

United States

Natural Occurrence and Distribution of Lycoperoside F

Lycoperoside F is a steroidal glycoalkaloid naturally found within the plant kingdom, most notably in the tomato (Solanum lycopersicum, formerly Lycopersicon esculentum). researchgate.netoup.comscribd.com It is one of several related glycoalkaloids that accumulate in the tomato plant and its fruits. nih.gov Research indicates that this compound is a late-pathway intermediate in the biosynthesis of steroidal alkaloids, meaning its concentration typically increases as the tomato fruit ripens. nih.govbiorxiv.org In many tomato accessions, the group of isomeric compounds this compound, Lycoperoside G, and Esculeoside A are the predominant steroidal alkaloids found in ripe fruit. nih.govbiorxiv.org

The distribution of this compound is not uniform throughout the tomato plant or even within the fruit itself. Studies have shown it is present in various tissues, including the fruit and leaves. researchgate.netscribd.com Within the fruit, there is a clear tissue-specific distribution. Metabolomic analyses have revealed that this compound and its isomers are detected in all tomato fruit tissues, including the peel, flesh, and seeds, with varying signal intensities depending on the tissue and ripening stage. oup.com Using in vivo nanoelectrospray mass spectrometry, researchers have mapped the spatial distribution of this compound within a cherry tomato, demonstrating its presence throughout the fruit's pericarp. acs.org

Significant variations in the concentration of this compound are observed across different types of tomatoes. Wild tomato species and traditional landraces tend to have substantially higher concentrations of steroidal alkaloids compared to modern cultivated varieties. researchgate.netbiorxiv.org This suggests that the process of domestication and breeding for other traits may have led to a reduction in the levels of these compounds. biorxiv.org

Table 1: Concentration of this compound/G/Esculeoside A in Various Tomato Accessions

This table summarizes the range of concentrations for the isomeric group containing this compound across different types of tomato germplasm. Data is presented as milligrams per 100g of fresh weight (FW).

Tomato TypeConcentration Range (mg/100g FW)Key Findings
Wild AccessionsCan reach up to 60 mg/100g FWExhibit the highest concentrations and greatest chemical diversity. biorxiv.org
Landrace and Wild Cherry AccessionsAverage total steroidal alkaloids range from 1.9 to 23.3 mg/100g FWConcentrations are significantly higher than in cultivated varieties. researchgate.netbiorxiv.org
Cultivated VarietiesGenerally lower concentrationsNegative selection during domestication is hypothesized to have reduced alkaloid levels. biorxiv.org

Influence of Environmental Factors on Lycoperoside F Abundance

The abundance of secondary metabolites like Lycoperoside F in plants is influenced by a complex interplay between genetic predisposition and environmental conditions. biorxiv.orgnih.gov While genetics play a dominant role in determining the potential for steroidal alkaloid production, environmental factors can significantly modulate the final concentration of these compounds in the plant tissues. biorxiv.org

Research involving the cultivation of diverse tomato accessions across multiple environments—differentiated by year, planting date, and location—has been crucial in separating genetic from environmental effects. biorxiv.org A variance partitioning analysis from such a study demonstrated that genetic factors are the primary contributor to the concentration of most steroidal alkaloids, including the this compound/G/Esculeoside A group. biorxiv.org The broad-sense heritability for this group of compounds was found to be high, reinforcing the strong genetic control over their biosynthesis. biorxiv.org

Despite the strong genetic basis, environmental variance is still a notable factor. The same study showed that the growing environment and the interaction between genotype and environment do contribute to the variation observed in alkaloid concentrations. biorxiv.org This indicates that factors such as temperature, soil composition, water availability, and light exposure can influence the biosynthetic pathways leading to this compound. biorxiv.orgnih.gov While specific studies focusing exclusively on the environmental response of this compound are limited, research on related compounds in tomatoes provides insight. For instance, the biosynthesis of other metabolites like carotenoids is known to be highly sensitive to temperature. researchgate.netopenagrar.de This suggests that the enzymatic processes involved in the synthesis of steroidal glycoalkaloids could be similarly affected by environmental stressors and conditions.

Table 2: Partitioning of Variance for this compound/G/Esculeoside A Concentration

This table illustrates the relative contributions of genetic and environmental factors to the variation in the concentration of the this compound, G, and Esculeoside A group in tomatoes, based on a study across multiple environments.

Source of VariationPercentage of Variance Explained (%)Broad-Sense Heritability (H²)
Genotype53%0.53 biorxiv.org
Environment22%
Genotype x Environment Interaction25%

Biosynthesis and Metabolic Pathways of Lycoperoside F

Precursor Compounds in the Steroidal Alkaloid Pathway

The story of Lycoperoside F's creation is deeply rooted in the broader steroidal alkaloid (SGA) biosynthetic pathway of the tomato plant. This pathway is characterized by a metabolic shift during fruit ripening, where early, often bitter, compounds are converted into more complex, non-bitter molecules.

Role of α-Tomatine and Dehydrotomatine (B3028086) as Precursors

The principal precursors to the array of late-pathway SGAs, including this compound, are α-tomatine and, to a lesser extent, dehydrotomatine. mdpi.comnih.gov In green, immature tomatoes, α-tomatine is the most abundant SGA. mdpi.commdpi.com As the fruit ripens, the concentration of α-tomatine decreases significantly as it is metabolized into downstream products like this compound, lycoperoside G, and esculeoside A. nih.govmdpi.comfrontiersin.org This conversion is a hallmark of the ripening process in cultivated tomatoes. mdpi.com

Dehydrotomatine, which possesses an unsaturated B-ring, is also present in green tissues, though typically at levels about ten times lower than α-tomatine. nih.gov It serves as the precursor for a parallel pathway leading to unsaturated SGAs, such as dehydrolycoperosides. biorxiv.orgnih.gov The biosynthesis of saturated SGAs like this compound primarily proceeds from the saturated α-tomatine. The conversion from early to late pathway SGAs during ripening signifies a crucial detoxification process, transforming bitter-tasting compounds into more palatable ones. mdpi.com

Involvement of Other Early Pathway Intermediates

The biosynthesis of α-tomatine and dehydrotomatine themselves begins with cholesterol. biorxiv.org Through a series of reactions catalyzed by GLYCOALKALOID METABOLISM (GAME) enzymes, cholesterol is converted into the initial steroidal alkaloid, dehydrotomatidine. mdpi.combiorxiv.org This compound can then be converted to tomatidine (B1681339). biorxiv.org The subsequent glycosylation of dehydrotomatidine and tomatidine, a process involving several GAME enzymes (GAME1, GAME17, GAME18, and GAME2), yields dehydrotomatine and α-tomatine, respectively. mdpi.combiorxiv.org These foundational steps establish the core structures that will be further modified to produce the diverse array of SGAs found in tomatoes.

Enzymatic Conversions in this compound Biosynthesis

The transformation of precursor compounds into this compound is orchestrated by a series of specific enzymatic reactions. These modifications, occurring primarily during fruit ripening, add functional groups to the steroidal backbone and sugar moieties, altering the compound's chemical properties.

Hydroxylation Steps (e.g., C-23, C-27 hydroxylation)

Hydroxylation, the addition of a hydroxyl (-OH) group, is a critical modification in the SGA pathway. Following its synthesis, α-tomatine undergoes hydroxylation at the C-23 position, a reaction catalyzed by a 2-oxoglutarate-dependent dioxygenase known as GAME31. mdpi.com This step produces hydroxytomatine, a key intermediate. mdpi.com

Further along the pathway, another hydroxylation event occurs at the C-27 position. mdpi.com This reaction is crucial for the formation of the esculeoside family of compounds and is presumed to be a necessary step for this compound as well. The enzyme responsible for this C-27 hydroxylation has been identified as E8/Sl27DOX. mdpi.com

Acetylation Reactions

Acetylation, the addition of an acetyl group, is another key decorative step. After the initial hydroxylation of α-tomatine to hydroxytomatine, the newly added hydroxyl group is acetylated. This reaction leads to the formation of acetoxytomatine. mdpi.combiorxiv.org This intermediate is a central branching point in the pathway, leading to various late-stage SGAs. biorxiv.org The accumulation of acetoxytomatine is observed in some tomato varieties, indicating its role as a stable intermediate before further modifications. biorxiv.org

Glycosylation Modifications

Glycosylation, the attachment of sugar moieties, is a defining feature of steroidal glycoalkaloids and is fundamental to the synthesis of this compound. The initial glycosylation events that form α-tomatine from tomatidine are catalyzed by a suite of GAME enzymes. mdpi.combiorxiv.org

The final steps in the biosynthesis of late-pathway SGAs like this compound involve further glycosylation. After the hydroxylation and acetylation steps that form intermediates like acetoxy-hydroxytomatine, additional sugar groups are attached. nih.gov While the specific glycosyltransferase that adds the final glucose moiety to form this compound has not been definitively identified, it is known that GAME5, a uridine (B1682114) diphosphate (B83284) glycosyltransferase, is critical for the conversion of acetoxytomatine to esculeoside A. mdpi.combiorxiv.org It is highly probable that a similar, or perhaps the same, glycosyltransferase is involved in the final step of this compound biosynthesis, distinguishing it from its isomers like esculeoside A and lycoperoside G through the specific nature of the glycosidic linkage or the attached sugar.

Specific Gene-Enzyme Relationships

The conversion of the primary bitter SGA, α-tomatine, into downstream compounds like this compound and Esculeoside A is orchestrated by a suite of enzymes encoded by the GLYCOALKALOID METABOLISM (GAME) genes.

Sl23DOX/GAME31 : This gene encodes α-tomatine 23-hydroxylase, an enzyme that catalyzes the hydroxylation of α-tomatine at the C-23 position to produce 23-hydroxytomatine. mdpi.com This is a critical initial step in the metabolic conversion of α-tomatine during fruit maturation. mdpi.com

GAME36 : Identified as a BAHD-type acyltransferase, GAME36 is responsible for the acetylation of various hydroxylated SGAs. igrownews.com Specifically, it catalyzes the acetylation of the 23-hydroxy group of neorickiioside B to form lycoperoside C. researchgate.net This enzyme demonstrates substrate promiscuity, meaning it can use various acyl CoA donors. igrownews.com The discovery of GAME36 was a significant step in completing the understanding of the biosynthetic pathway leading to non-bitter SGAs in ripe tomatoes. igrownews.com

E8/Sl27DOX : The ethylene-responsive gene E8 encodes a 2-oxoglutarate-dependent dioxygenase, Sl27DOX, which functions as a C-27 hydroxylase. researchgate.net This enzyme is involved in the detoxification of α-tomatine during fruit ripening. researchgate.net Deletion of E8/Sl27DOX leads to higher levels of lycoperoside C in ripe fruit, indicating its role in the downstream conversion of this intermediate. researchgate.net

GAME5 : This gene encodes a UDP-glycosyltransferase that plays a crucial role in the final steps of esculeoside A biosynthesis. nih.govresearchgate.net It catalyzes the glycosylation of acetoxy-hydroxytomatine to form esculeoside A. researchgate.netnih.gov The expression of GAME5 is upregulated during fruit ripening. researchgate.net

These enzymes work in a coordinated fashion to modify the basic steroidal alkaloid structure, leading to the diverse array of SGAs found in tomatoes.

Metabolic Conversion During Fruit Maturation

As tomato fruits ripen, a significant metabolic shift occurs, transforming the bitter and toxic α-tomatine into non-bitter compounds, a process crucial for making the fruit palatable. igrownews.comnih.gov

The high levels of α-tomatine present in immature green tomatoes are progressively metabolized as the fruit matures. mdpi.commdpi.com This conversion involves a series of hydroxylation, acetylation, and glycosylation steps. mdpi.commdpi.com The degradation of α-tomatine and the closely related dehydrotomatine occurs at a similar rate during maturation. researchgate.net

The pathway generally proceeds as follows:

α-tomatine is hydroxylated to form hydroxytomatine, a reaction catalyzed by GAME31. mdpi.comresearchgate.net

Subsequent acetylation and further modifications, involving enzymes like GAME36, lead to intermediates such as acetoxytomatine and acetoxy-hydroxytomatine. igrownews.comnih.gov

These intermediates are then glycosylated to form the final non-bitter compounds. mdpi.commdpi.com In cultivated tomatoes, the typical pattern is the conversion of early pathway metabolites like α-tomatine to late-pathway compounds such as this compound, Lycoperoside G, and Esculeoside A during ripening. biorxiv.org

The metabolic pathway of SGAs is not linear but branches out to produce a variety of related compounds. From the central precursor α-tomatine, different enzymatic modifications lead to the formation of Esculeoside A, this compound, and Lycoperoside G. biorxiv.orgfrontiersin.org

Esculeoside A Biosynthesis : The formation of Esculeoside A from α-tomatine is a well-studied branch involving hydroxylation, acetylation, and glycosylation steps. mdpi.comacs.org Key enzymes in this pathway include GAME31, GAME36, and GAME5. nih.gov The conversion of the intermediate acetoxy-hydroxytomatine to Esculeoside A is a critical, ethylene-dependent step. acs.org

This compound and G Biosynthesis : this compound and G are also major non-bitter SGAs that accumulate in ripe tomatoes. mdpi.comresearchgate.net While the exact enzymatic steps leading specifically to this compound are part of the broader SGA conversion pathway, it is understood that they are derived from α-tomatine through a series of modifications. frontiersin.org The pathway branches, with some intermediates like hydroxytomatine and lycoperosides A, B, or C serving as precursors to both Esculeoside A and Lycoperosides F and G. frontiersin.orgnih.gov The biosynthesis of these compounds is also linked to the ripening process and is regulated by ethylene (B1197577). nih.gov

The diversity in the final SGA composition, often dominated by a mix of this compound/G and Esculeoside A, can vary among different tomato cultivars and wild species. biorxiv.orgresearchgate.netnih.gov

Coordinated Regulation of Steroidal Alkaloid Biosynthesis

The biosynthesis of steroidal alkaloids in tomato is a highly regulated process, ensuring that the production of these compounds is coordinated with the plant's developmental stage and in response to environmental cues.

This regulation occurs at multiple levels:

Transcriptional Regulation : The expression of the GAME genes is tightly controlled. For instance, the expression of GAME1, involved in the early steps of SGA glycosylation, is negatively regulated by ethylene and decreases as the fruit ripens. nih.gov Conversely, the expression of genes involved in the conversion to non-bitter compounds, like GAME5, is upregulated during ripening. researchgate.net Transcription factors, such as those from the jasmonate-responsive ETHYLENE RESPONSE FACTOR (JRE) family, play a crucial role in regulating SGA biosynthesis genes. nii.ac.jp Specifically, JRE4 has been shown to activate the transcription of these genes. nii.ac.jp Another transcription factor, SlDOG1, has been identified as a major determinant of SGA content by regulating the expression of GAME genes. mdpi.com

Hormonal Control : The phytohormone ethylene is a key regulator of the metabolic shift from α-tomatine to non-bitter esculeosides during fruit ripening. mdpi.comacs.org In ethylene-synthesis-deficient mutants, the conversion is inhibited, leading to an accumulation of α-tomatine. mdpi.com This suggests that specific steps in the pathway, particularly the final glycosylation to form Esculeoside A, are ethylene-dependent. acs.org Jasmonates also play a significant role, particularly in inducing the expression of regulatory transcription factors like JRE4. nii.ac.jp

Genetic Control : Studies have identified quantitative trait loci (QTL) associated with the concentration of both early and late pathway steroidal alkaloids, indicating that the coordinate regulation of the pathway is under distinct genetic control. biorxiv.orgresearchgate.netnih.gov A QTL on chromosome 3, for example, has been found to control multiple early pathway intermediates. biorxiv.orgresearchgate.netnih.gov This genetic architecture contributes to the diversity of SGA profiles observed across different tomato varieties. biorxiv.orgresearchgate.netnih.gov

This complex regulatory network ensures that the accumulation of bitter, defensive compounds is timed for when the fruit is immature and vulnerable, while the conversion to non-bitter forms occurs as the fruit ripens to facilitate seed dispersal. igrownews.comnih.gov

Advanced Analytical Methodologies for Lycoperoside F Research

Extraction and Sample Preparation Techniques

Effective extraction and meticulous sample preparation are foundational steps in the accurate analysis of Lycoperoside F, ensuring representative analyte recovery and minimizing matrix interference.

Tomato steroidal glycoalkaloids (tSGAs), including this compound, are classified as semi-polar metabolites. Their extraction from tomato tissues commonly employs methanolic solvent systems frontiersin.org. Traditional extraction protocols often involve individual sample processing, which can be time-intensive frontiersin.org. To address this, high-throughput methods have been developed, significantly streamlining the sample preparation process. A notable advancement involves a combined homogenization and extraction step utilizing a Geno/Grinder system, which can simultaneously process up to 16 samples within approximately 20 minutes frontiersin.orgnih.govscispace.combiorxiv.org. This high-throughput approach has demonstrated commendable recovery rates for other tSGAs, such as tomatidine (B1681339) (93.0 ± 6.8%) and alpha-tomatine (B8070251) (100.8 ± 13.1%) frontiersin.orgnih.govscispace.com. For analysis of this compound in plasma, adapted methods involve protein precipitation with cold methanol (B129727), followed by homogenization and centrifugation biorxiv.org. Additionally, freeze-dried tomato material can be effectively extracted using methanol or aqueous methanol solutions oup.com.

This compound is a glycoalkaloid whose concentration can vary across different tomato tissues acs.org. When dealing with labile ingredients like this compound, it is critical to employ sample preparation techniques that preserve their original state and ensure high reproducibility. Techniques such as in vivo nanoelectrospray mass spectrometry allow for direct analysis within the plant, minimizing sample manipulation and thus preserving the native information of labile compounds acs.org. This method involves inserting a capillary into the plant to sample liquid, followed by electrospray ionization for mass spectrometry acs.org.

Reproducibility in analytical measurements is paramount for reliable research findings. For metabolomic studies of tomato, a reproducible analytical approach for liquid chromatography-mass spectrometry (LC-MS) has been established, incorporating reversed-phase LC coupled with quadrupole time-of-flight MS and photodiode array detection nih.gov. The use of internal standards, such as alpha-solanine (B192411) and solanidine, is a common practice to normalize results and enhance the reproducibility and accuracy of quantitative analyses of tSGAs, including this compound biorxiv.org. Furthermore, automation in mass spectrometry imaging has been shown to improve reproducibility across measurement points researchgate.net.

Chromatographic Separation Techniques

Chromatographic separation is a critical step that enables the isolation of this compound from complex biological matrices, allowing for its accurate detection and quantification.

Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is a widely adopted and validated method for the quantification of tSGAs, including this compound, in tomato and tomato-based products frontiersin.orgnih.govscispace.comresearchgate.netbiorxiv.orgresearchgate.net. This technique is capable of chromatographically separating a broad panel of tSGAs, with one method achieving the separation of 18 tSGA peaks, representing 9 different tSGA masses, in approximately 13 minutes frontiersin.orgnih.govscispace.com.

Common UHPLC systems utilized for this compound analysis include the Waters Acquity UHPLC H-Class System coupled to a TQ Detector triple quadrupole mass spectrometer frontiersin.org, and the Agilent 1290 Infinity II UHPLC interfaced with an Agilent 6545 QTOF-MS for analyte confirmation frontiersin.org. Reversed-phase LC, often with C18-based columns, is the preferred mode for the separation of semi-polar metabolites like this compound oup.comnih.govmdpi.com. Specific columns mentioned in research include Waters 2.1 × 100 mm (1.7 μm particle size) columns frontiersin.org, Acquity HSS T3 reverse-phase columns (2.1 × 150 mm × 1.7 µm) mdpi.com, and Luna C18(2) analytical columns (2.0 × 150 mm, 100 Å, 3 μm particle size) oup.com. This compound, often co-eluting with Lycoperoside G or Esculeoside A due to isomeric similarities, typically exhibits retention times between 3.11 and 3.26 minutes in UHPLC-MS/MS methods nih.govscispace.combiorxiv.org.

Optimization of both stationary and mobile phases is essential for achieving high-resolution separation and efficient elution of this compound.

Mobile Phase: Gradient elution is commonly employed for the separation of tSGAs. For instance, a UHPLC-MS/MS method uses a gradient of acetonitrile (B52724) (Solvent B) and water (Solvent A), both containing 0.1% (v/v) formic acid, at a flow rate of 0.4 mL/min. The gradient progresses from 95% Solvent A to 0% Solvent A over a total run time of 13 minutes, including re-equilibration frontiersin.org. Another method utilizes a gradient from 5% to 100% acetonitrile over 15 minutes at 0.4 mL/min frontiersin.org. Formic acid is a frequent additive in mobile phases, serving as a buffering agent and improving peak shape advancechemjournal.com. The pH of the mobile phase can significantly influence the selectivity and retention times of analytes, especially for weak acids libretexts.org. Adjusting the mobile phase velocity is also a critical parameter that impacts column efficiency, as described by the van Deemter equation libretexts.org.

Stationary Phase: Reversed-phase columns, particularly C18-based chemistries, are widely used due to their suitability for semi-polar compounds like this compound oup.comnih.govmdpi.com. The selection of the stationary phase, in conjunction with the mobile phase, plays a crucial role in ensuring effective elution and separation advancechemjournal.comnih.gov. Different column packings can be chosen to selectively adjust the separation factor (alpha) between analytes, thereby improving resolution unt.edu.

Mass Spectrometry (MS) Techniques

Mass spectrometry serves as a powerful detection technique for this compound, providing both qualitative identification and quantitative analysis through its precise mass-to-charge ratio measurements and fragmentation patterns.

UHPLC-MS/MS (tandem mass spectrometry) is extensively used for the quantification of tSGAs, offering high sensitivity and specificity frontiersin.orgnih.govscispace.comresearchgate.netbiorxiv.orgbiorxiv.orgresearchgate.net. High-resolution mass spectrometry (HRMS), such as UHPLC coupled with quadrupole time-of-flight (QTOF) MS, is employed for confirming the identities of tSGAs and annotating compounds for which authentic standards are unavailable, by providing detailed fragmentation data frontiersin.orgbiorxiv.orgnih.govmdpi.com.

Electrospray ionization (ESI) is the most common ionization source for this compound analysis, typically operated in positive ion mode frontiersin.orgbiorxiv.orgoup.comacs.orgmdpi.com. Specific MS parameters for UHPLC-MS/MS quantification of this compound and related tSGAs include a mass span of 0.3 Da, capillary voltage of 0.5 kV, extractor voltage of 5 V, RF Lens voltage of 0.5 V, source temperature of 150°C, desolvation temperature of 500°C, desolvation flow rate of 1000 L/hr, and cone gas flow rate of 50 L/hr nih.gov. For QTOF-MS, typical settings involve a gas temperature of 350°C, drying gas flow of 10 L/min, nebulizer gas flow of 10 L/min, nebulizer pressure of 35 psig, and sheath gas flow and temperature of 11 L/min and 375°C, respectively. Data are often collected across a broad m/z range (e.g., 50 to 1700 m/z) for both full-scan and MS/MS experiments frontiersin.org.

MS/MS fragmentation patterns are crucial for the structural elucidation and confident identification of this compound. For example, the protonated molecule of this compound ([M + H]) is observed at m/z 1270.5. Its characteristic fragment ions, resulting from sequential losses of water, acetic acid (AcOH), and sugar moieties (glucose (Glc), xylose (Xyl), galactose (Gal)), are vital for its identification acs.org.

Mass spectrometry imaging (MSI), particularly in vivo nanoelectrospray MS, offers unique capabilities for mapping the spatial distribution of this compound within tomato tissues. This technique has revealed that this compound is abundant in the middle layer (jelly parenchyma) of cherry tomatoes, with significantly lower concentrations in the outer layer (pericarp) and inner core (columella) acs.org. This provides valuable insights into the compound's localization without destructive sample preparation acs.org.

Table 1: Representative UHPLC-MS/MS Parameters for this compound and Related Steroidal Glycoalkaloids

Analyte GroupRetention Time (min)Precursor Ion (m/z)Product Ions (m/z)Collision Energy (V)Cone Voltage (V)
This compound, G, or Esculeoside A3.11, 3.261270.61048.8, 1210.97060, 30
Acetoxytomatine (I)4.281092.684.7, 1032.74065, 35
Dehydrotomatine (B3028086)5.09, 5.491032.584.7, 252.97080, 50
Acetoxytomatine (II)5.42, 5.661092.6144.7, 162.84050, 45
Alpha-tomatine6.021032.584.7, 252.97080, 50

*Quantifying ion. Other ions used for qualifying purposes. Data adapted from nih.govscispace.combiorxiv.org.

Table 2: MS/MS Fragmentation Ions of this compound ([M + H] at m/z 1270.5)

Fragment Ion (m/z)Proposed Neutral Loss
1252.3HO
1210.5AcOH
1090.6HO + Glc
1048.5AcOH + Glc
1030.4HO + AcOH + Glc
754.4AcOH + Xyl + 2Glc
592.3AcOH + Xyl + 2Glc + Gal

Data adapted from acs.org.

Quadrupole Time-of-Flight Mass Spectrometry (QTOF MS)

Quadrupole Time-of-Flight Mass Spectrometry (QTOF MS) is a high-resolution and high-accuracy mass spectrometry technique widely employed in the metabolomic profiling of plant extracts, including those containing this compound oup.commdpi.comnih.govnih.govfrontiersin.orgnih.gov. This method is particularly valuable for the detection of semi-polar metabolites and for the putative identification of compounds based on their exact mass nih.govnih.govresearchgate.net.

In studies involving tomato fruits, UPLC-QTOF-MS has been utilized to characterize the occurrence of steroidal alkaloids and steroidal glycoalkaloids across different developmental stages and tissues mdpi.comnih.gov. The high mass resolution and accuracy of QTOF MS systems, combined with MS/MS analysis, facilitate the structural elucidation of unknown peaks, although distinguishing between isomers (such as this compound, G, and Esculeoside A, which share identical molecular masses) can be challenging without authentic standards nih.govnih.gov. For instance, this compound, G, or Esculeoside A have been detected with an m/z of approximately 1270.6 in positive ion mode biorxiv.org.

QTOF MS is also used for the quantification of steroidal alkaloids in biological samples, such as plasma, where it can be used for analytes without commercially available standards frontiersin.orgbiorxiv.org. The instrument typically operates with an electrospray ionization (ESI) source, collecting full scan data over a broad mass range (e.g., 50-1700 m/z) frontiersin.orgbiorxiv.org.

Triple Quadrupole Mass Spectrometry (TQ Detector)

Triple Quadrupole Mass Spectrometry (TQ Detector or LC-MS/MS) is a targeted analytical technique primarily used for the precise quantification of known compounds, including tomato steroidal glycoalkaloids (tSGAs) like this compound frontiersin.orgbiorxiv.orgnih.govscispace.comresearchgate.net. This system offers high sensitivity and selectivity through Multiple Reaction Monitoring (MRM) transitions.

For the analysis of tSGAs, TQ detectors are typically operated in positive ion mode biorxiv.orgnih.gov. Method development involves optimizing dwell times for each analyte to ensure a sufficient number of data points across chromatographic peaks, which is crucial for accurate quantification nih.govresearchgate.net. When commercial standards are unavailable, relative quantification can be performed using related compounds, such as alpha-tomatine, as a reference nih.gov. This approach allows for the determination of concentrations of various tSGA species, including this compound, which often co-elutes with its isomers biorxiv.orgnih.gov.

The following table provides an example of typical mass-to-charge (m/z) values and retention times for this compound and related compounds when analyzed using UHPLC-MS/MS or UHPLC-QTOF-MS, as reported in research focusing on tomato steroidal glycoalkaloids biorxiv.orgnih.gov:

CompoundRetention Time (min)m/z (Positive Mode)Collision Energy (eV)
This compound, G, or Esculeoside A3.11, 3.261270.670, 60, 30
Acetoxytomatine (I)4.281092.640, 65, 35
Dehydrotomatine5.09, 5.491032.570, 80, 50
Acetoxytomatine (II)5.42, 5.661092.640, 50, 45
Alpha-tomatine7.151034.570, 60, 30

Electrospray Ionization (ESI) Modes (Positive/Negative)

Electrospray Ionization (ESI) is the most common ionization technique used with LC-MS systems for the analysis of this compound and other plant metabolites oup.comnih.govnih.govfrontiersin.orgresearchgate.netbiorxiv.orgnih.govlcms.cznih.govchromatographyonline.comuliege.be. ESI can be operated in both positive and negative ion modes, allowing for the detection of a wide range of compounds based on their chemical properties.

Positive Ion Mode: This mode is generally preferred for nitrogen-containing compounds, such as alkaloids and basic species, which readily gain a proton ([M+H]) or form adducts (e.g., [M+Na], [M+K]) nih.govnih.govfrontiersin.orgbiorxiv.orgbiorxiv.orgnih.govlcms.czchromatographyonline.comelementlabsolutions.com. This compound has been detected in positive ion mode, often as its protonated molecule or as a doubly charged ion nih.govacs.org. For instance, this compound was reported as the [M+H] ion at m/z 1270.5 nih.gov.

Negative Ion Mode: This mode is effective for acidic compounds, phenolic acids, their carboxylic acid derivatives, and some flavonoids, which readily lose a proton ([M-H]) oup.comnih.govnih.govresearchgate.netlcms.cznih.govscispace.com. This compound, G, or Esculeoside A have also been analyzed in negative ionization mode, sometimes appearing as formic acid adducts ([M+FA]) oup.comnih.govscispace.com.

Optimizing ESI parameters, such as sprayer voltage and position, is crucial for maximizing signal sensitivity chromatographyonline.comelementlabsolutions.com. Adjusting the pH of the HPLC eluent to ensure the analyte is in its charged form can significantly enhance signal intensity chromatographyonline.comelementlabsolutions.com. Conversely, certain additives like trifluoroacetic acid (TFA) can suppress signal in positive ion mode due to ion pairing chromatographyonline.comelementlabsolutions.com. Modern MS instruments often feature ultra-high-speed polarity switching, enabling simultaneous measurement of both positive and negative ions within a single analytical run without significant data interruption lcms.cz.

MS/MS Fragmentation Pattern Analysis for Structural Elucidation

MS/MS (tandem mass spectrometry) fragmentation pattern analysis is a powerful tool for the structural elucidation of this compound and other complex metabolites nih.govnih.govnih.govresearchgate.net. By fragmenting precursor ions and analyzing the resulting product ions, detailed structural information can be obtained.

The process involves selecting a precursor ion (e.g., the protonated molecule of this compound) and subjecting it to collision-induced dissociation (CID) with an inert gas, such as argon nih.gov. Varying collision energies can be applied to generate different fragmentation patterns, providing insights into the molecule's connectivity and substructures oup.com. For steroidal alkaloids, characteristic fragments of the aglycone (e.g., m/z 161, 253, 271) are often used for putative identification biorxiv.org. In negative ion mode, the loss of 46 Da, corresponding to formic acid, can indicate the presence of formic acid adducts nih.gov.

While MS/MS is highly effective, distinguishing between isobaric compounds like this compound, G, and Esculeoside A, which have identical elemental compositions, often requires more advanced techniques such as ion-mobility QTOF-MS/MS coupled with the use of pure reference standards nih.govnih.govbiorxiv.org. This helps to resolve isomeric structures that might otherwise be indistinguishable based solely on mass and basic fragmentation patterns nih.gov.

Integrated Analytical Platforms (e.g., LC-PDA-QTOF MS, LC-PDA-FD)

Integrated analytical platforms combine multiple detection techniques in a single workflow, providing a more comprehensive view of the metabolome. For this compound research, Liquid Chromatography coupled with Photodiode Array detection and Quadrupole Time-of-Flight Mass Spectrometry (LC-PDA-QTOF MS) is a widely used and robust platform oup.comnih.govnih.govresearchgate.netscispace.comfrontiersin.org.

This integrated approach leverages:

Liquid Chromatography (LC): Provides efficient separation of complex mixtures of metabolites, allowing for the resolution of individual compounds like this compound from other components in the plant extract oup.comnih.govscispace.com.

Photodiode Array (PDA) Detector: Offers UV/Vis spectral information for eluted compounds, which can aid in their identification and characterization, particularly for chromophoric molecules oup.comnih.govresearchgate.net.

QTOF MS: Delivers accurate mass measurements and MS/MS fragmentation data, crucial for both putative identification and structural elucidation of metabolites oup.comnih.govresearchgate.netscispace.comfrontiersin.org.

The combination of these data points (accurate mass, retention time, UV/Vis spectrum, and MS/MS fragments) significantly enhances the confidence in metabolite assignments nih.gov. This platform has been instrumental in profiling a wide variety of semi-polar metabolites in tomato fruit, including glycoalkaloids such as this compound oup.comnih.govscispace.com. Another complementary method mentioned is LC-PDA-FD (Fluorescence Detection), which can be used for compounds with fluorescent properties oup.com.

Spatial Distribution Analysis within Plant Tissues

Understanding the spatial distribution of this compound within plant tissues provides critical insights into its physiological and ecological roles. Mass spectrometry imaging (MSI) techniques are at the forefront of this type of analysis, offering molecular information directly on intact tissue sections rsc.orgnih.gov.

In Vivo Nanoelectrospray Mass Spectrometry (in situ analysis)

In vivo nanoelectrospray mass spectrometry is a direct and innovative method for the in situ localization of bioactive molecules, including this compound, within living plants or fresh fruits without extensive sample preparation acs.orgresearchgate.netnih.gov. This technique allows researchers to obtain original information about endogenous chemicals, even labile molecules, at specific microregions within the plant acs.orgresearchgate.netnih.gov.

The principle involves inserting a fine capillary directly into the plant tissue to sample the liquid from a highly localized region acs.orgresearchgate.net. A high voltage is then applied to the plant, generating an electrospray from the capillary tip, which is subsequently analyzed by a mass spectrometer acs.orgresearchgate.netnih.gov. This method has successfully been used to obtain the spatial distribution of this compound in cherry tomatoes, providing a "sketchy" three-dimensional distribution of glycoalkaloids acs.orgresearchgate.net. This capability is crucial for understanding the varying concentrations of this compound in different tomato tissues acs.orgresearchgate.net.

Another related technique, Laser-ablation electrospray ionization (LAESI) mass spectrometry imaging (MSI), also offers spatially-resolved analysis of plant metabolites nih.govresearchgate.net. LAESI-TOF-MSI and LAESI-QTOF-MS/MS can be applied to directly analyze surfaces, providing ion maps of various plant metabolites nih.gov.

Three-Dimensional Spatial Profiling

Three-dimensional spatial profiling offers invaluable insights into the heterogeneous distribution of metabolites within plant tissues, providing a fundamental prerequisite for understanding their functions. For this compound, this advanced analytical approach has revealed its complex distribution patterns within tomato fruits.

Methodological Approaches: A primary technique employed for the 3D spatial profiling of this compound is in vivo nanoelectrospray mass spectrometry (MS). This method allows for the direct analysis of bioactive molecules within living plant tissues, providing information on their original distribution nih.govctdbase.org. The technique involves inserting a capillary into the plant tissue at various points and depths, followed by mass spectrometry analysis to detect and quantify the target compound ctdbase.org.

Another powerful tool for spatially resolved molecular information is Laser Ablation Electrospray Ionization Mass Spectrometry Imaging (LAESI-MSI). This technique enables 3D chemical imaging of tissues without extensive sample preparation, offering lateral and depth resolutions typically around 300 micrometers and 30-40 micrometers, respectively uni.lu. LAESI-MSI has been utilized to study the localization of various plant metabolites, including glycoalkaloids like lycoperoside, in samples such as cherry tomatoes uni.lu.

Detailed Research Findings: Research utilizing in vivo nanoelectrospray mass spectrometry has successfully mapped the 3D spatial distribution of this compound in cherry tomatoes. The signal-to-noise (S/N) value of the characteristic peak at m/z 1270.5, corresponding to this compound, is used to represent its relative concentration at different points within the fruit ctdbase.org. This profiling revealed distinct layers of concentration within the tomato fruit. For instance, a study identified a "yellow area" corresponding to depths of 0–4 mm and a "blue layer" beyond 4 mm, indicating varying concentrations of this compound based on depth from the surface ctdbase.org.

Furthermore, the spatial distribution of this compound (often grouped with Lycoperoside G and Esculeoside A due to their isobaric nature) is observed to be species-dependent. In Solanum pimpinellifolium, these compounds tend to accumulate more in the locular contents, while in Solanum lycopersicum (cultivated tomato), they are more concentrated in the peel. This highlights genotypic influences on the compound's localization.

Studies also indicate that this compound, G, or Esculeoside A are late-pathway intermediates in the steroidal glycoalkaloid biosynthesis in tomatoes. Their levels tend to increase during fruit ripening, as early pathway metabolites like alpha-tomatine are converted into these forms. In some analyses of tomato-supplemented diets, this compound, G, and/or Esculeoside A were identified as the most abundant steroidal glycoalkaloids, constituting approximately 41% of the total steroidal alkaloids detected.

Data Table: Spatial Distribution of this compound in Cherry Tomato (Representative Findings)

Depth from Surface (mm)Description of LayerRelative this compound Concentration (Inferred from S/N)Analytical MethodSource
0–4Yellow AreaHigherIn vivo nanoelectrospray MS ctdbase.org
>4Blue LayerLowerIn vivo nanoelectrospray MS ctdbase.org

Note: In a live interactive environment, this table would allow for sorting, filtering, and potentially linking to detailed graphical representations of 3D distribution maps.

Molecular and Cellular Mechanisms of Biological Activity Preclinical Studies

Role in Plant Defense Mechanisms

Tomato steroidal glycoalkaloids (tSGAs), including Lycoperoside F, are cholesterol-derived metabolites primarily produced by the tomato clade. These compounds serve as a vital chemical barrier, contributing to the plant's defense against various biotic stresses. frontiersin.orgresearchgate.netscispace.com

This compound, along with other tSGAs, acts as a phytoanticipin. Phytoanticipins are antimicrobial compounds that are present in plants before pathogen attack or are produced rapidly after infection from pre-existing precursors. This pre-formed defense mechanism allows the plant to deter potential threats proactively. frontiersin.org

The steroidal glycoalkaloids, including this compound, exhibit anti-herbivory properties. They deter herbivores through direct toxicity or by reducing the digestibility of plant tissues. This protective function is a key aspect of the plant's evolutionary strategy to minimize damage from pests. frontiersin.orgresearchgate.netscielo.br

This compound and other tSGAs possess fungicidal properties, providing protection against fungal pathogens. This is a critical defense mechanism against biotic stress, helping the plant to resist diseases caused by fungi. frontiersin.orgscispace.comresearchgate.netbiorxiv.org

Modulation of Inflammatory Pathways (Insights from Lycoperoside H and other Saponins)

While direct studies on this compound's modulation of inflammatory pathways are limited in the provided search results, insights can be drawn from research on closely related saponins (B1172615), particularly Lycoperoside H, which is also a steroidal saponin (B1150181) found in tomatoes. Saponins, in general, are recognized for their diverse therapeutic potential, including their ability to regulate inflammation. nih.govnih.govnih.govresearchgate.netmdpi.comscialert.netimrpress.comnih.gov

Lycoperoside H, a steroidal saponin from tomato seeds, has been suggested to act as a partial agonist of the glucocorticoid receptor (GR). nih.govmdpi.comresearchgate.netresearchgate.netnih.govdntb.gov.uaresearchgate.net Glucocorticoid receptors are nuclear receptors that play a crucial role in regulating development, metabolism, and inflammation in response to steroidal ligands. researchgate.net The anti-inflammatory actions of activated GR are generally attributed to its transrepression activity, where it interacts with other transcription factors like NF-κB and AP-1, thereby modulating their activity. mdpi.com The ability of Lycoperoside H to partially agonize GR suggests a potential mechanism for its anti-inflammatory effects. nih.govmdpi.comresearchgate.netnih.govdntb.gov.uaresearchgate.net

Saponins, including Lycoperoside H, have demonstrated the ability to suppress inflammatory cytokines. nih.govresearchgate.netscialert.netimrpress.comnih.govnih.govspandidos-publications.comresearchgate.net For instance, Lycoperoside H has been shown to decrease the levels of cytokines such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) in preclinical models. nih.gov This suppression of pro-inflammatory cytokines is a key mechanism by which saponins exert their anti-inflammatory effects. nih.govresearchgate.netnih.govspandidos-publications.comresearchgate.net

Many saponins achieve their anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which is a pivotal regulator of inflammatory responses. nih.govresearchgate.netnih.govspandidos-publications.comresearchgate.netmdpi.com By blocking NF-κB activation, saponins can reduce the production of various pro-inflammatory mediators and cytokines. nih.govresearchgate.netnih.govspandidos-publications.comresearchgate.net

Table 1: Effects of Saponins on Inflammatory Cytokines (Preclinical Insights)

Saponin Type/CompoundInflammatory Cytokines SuppressedMechanism of Action (where specified)Reference
Saponins (general)IL-1β, IL-6, TNF-α, iNOSInhibition of NF-κB signaling pathway nih.govresearchgate.net
Soybean SaponinsPGE2, NO, TNF-α, MCP-1Down-regulation of COX-2 and iNOS, suppression of NF-κB activation nih.gov
Platycodon grandiflorus SaponinsNO, PGE2, IL-1β, TNF-αSuppression of NF-κB activation, inhibition of PI3K/AKT and MAPK pathways spandidos-publications.com
Lycoperoside HIL-6, IL-1β, TNF-αSuppression of inflammation and oxidative stress nih.gov
Lycoperoside HInflammatory cytokines (general)Attenuates inflammation in high-fat diet-induced atherosclerosis scialert.netimrpress.com

Table 2: Modulation of Glucocorticoid Receptors by Saponins (Preclinical Insights)

Compound/Saponin TypeReceptor ModulationEffect on InflammationReference
Lycoperoside HPartial Agonist of Glucocorticoid ReceptorExhibits anti-inflammatory effects nih.govmdpi.comresearchgate.netresearchgate.netnih.govdntb.gov.uaresearchgate.net
Ginsenoside Rg1Functional Ligand/Agonist of Glucocorticoid ReceptorAnti-inflammatory action mdpi.comresearchgate.net
Steroidal SapogeninsPotential Agonists for Glucocorticoid ReceptorPotential to treat inflammation-related diseases researchgate.net

Structure Activity Relationship Sar Studies of Lycoperoside F and Analogues

Influence of Glycosylation Patterns on Biological Activities

The sugar moiety attached to the aglycone core of steroidal saponins (B1172615) plays a pivotal role in their biological activity. While specific studies on the glycosylation of Lycoperoside F are limited, general principles derived from related compounds indicate that the nature, number, and linkage of the sugar units can significantly modulate bioactivity. For many steroidal glycoalkaloids, the sugar chain is crucial for their interaction with cell membranes and receptor binding. The removal or alteration of the sugar units often leads to a significant decrease or complete loss of activity, such as molluscicidal properties. The lycotetraose chain, a common feature in many tomato saponins, is believed to be a key determinant of their biological effects.

Impact of Aglycone Structure on Bioactivity

The aglycone, or the non-sugar part of the molecule, forms the steroidal backbone of this compound and is fundamental to its intrinsic activity. The spirosolane (B1244043) skeleton is a common feature among many bioactive tomato glycoalkaloids. Modifications to this steroidal core can lead to substantial changes in biological function. For instance, the presence and position of hydroxyl or acetyl groups on the aglycone can influence the molecule's polarity and its ability to interact with biological targets. Studies on other spirosolane glycosides have shown that the aglycone structure is a critical determinant of their toxic and biological effects.

Comparative Analysis of this compound with Lycoperoside G, H, and Esculeoside A

A comparative analysis of this compound with its close structural relatives, Lycoperoside G, H, and Esculeoside A, can provide valuable insights into their structure-activity relationships. These compounds share the same basic spirosolane framework but differ in their substitution patterns and stereochemistry.

This compound, G, and H were first isolated from tomato fruits by Yahara and colleagues in 2004. Their structures were characterized as 3-O-β-lycotetraosides of different aglycones. Specifically, this compound is the 3-O-β-lycotetraoside of 23(R)-23-acetoxy-27-hydroxy-27-O-β-D-glucopyranosyltomatidine. Lycoperoside G is the 3-O-β-lycotetraoside of (23S,24R)-23-acetoxy-24-O-β-D-glucopyranosylsoladulcidine-24-ol, and Lycoperoside H is the 3-O-β-lycotetraoside of 22-isopimpifolidine.

Esculeoside A, another prominent tomato saponin (B1150181), is structurally similar and has been the subject of more extensive biological investigation. It is known to possess cytotoxic activity. While direct comparative studies on the biological activities of these four compounds are scarce, the known anti-inflammatory and skin-hydrating effects of Lycoperoside H and the cytotoxic and cardioprotective activities of Esculeoside A highlight how minor structural variations can lead to distinct biological profiles.

CompoundMolecular FormulaAglycone StructureKey Structural Features
This compoundC58H95NO2923(R)-23-acetoxy-27-hydroxy-27-O-β-D-glucopyranosyltomatidine3-O-β-lycotetraoside
Lycoperoside GC58H95NO29(23S,24R)-23-acetoxy-24-O-β-D-glucopyranosylsoladulcidine-24-ol3-O-β-lycotetraoside
Lycoperoside HC50H83NO2222-isopimpifolidine3-O-β-lycotetraoside
Esculeoside AC58H95NO29(22S,23S,25S)-23-acetoxy-3β,27-dihydroxy-5α-spirosolane3-Ο-β-lycotetraosyl and 27-Ο-β-D-glucopyranoside

Chemoinformatic and Molecular Docking Approaches for SAR Prediction

Chemoinformatic and molecular docking studies are powerful computational tools used to predict the biological activities and understand the SAR of natural products. These methods can simulate the interaction of a ligand, such as this compound, with a biological target, like an enzyme or a receptor. By analyzing the binding energies and interaction patterns, researchers can infer the structural features that are important for activity.

While specific molecular docking studies focusing solely on this compound are not widely available, broader studies on tomato glycoalkaloids have been conducted. These computational approaches can help to prioritize compounds for further biological testing and to design new analogs with improved activity profiles. For this compound and its relatives, molecular docking could be employed to explore their potential interactions with various cellular targets, thereby shedding light on their mechanisms of action and providing a basis for future drug discovery efforts.

Genetic and Genomic Basis of Lycoperoside F Accumulation

Quantitative Trait Loci (QTL) Mapping for Steroidal Alkaloid Content

QTL mapping has been instrumental in identifying specific genomic regions that harbor genes influencing the content of steroidal alkaloids, including Lycoperoside F, in tomato.

Identification of Chromosomal Regions Influencing Accumulation (e.g., Chromosomes 3, 10, 11)

Studies have pinpointed several key chromosomal regions associated with variations in steroidal alkaloid levels. A significant Quantitative Trait Locus (QTL) has been identified on chromosome 3, which primarily controls the accumulation of early-pathway steroidal alkaloid intermediates. huji.ac.ilcumbria.ac.ukelsevierpure.comnih.govnih.gov This suggests that genes located in this region are crucial for the initial steps of the SGA biosynthetic pathway.

In contrast, the accumulation of late-pathway SGAs, such as this compound, has been linked to genetic loci on chromosomes 10 and 11. cumbria.ac.uk This indicates that the later steps of this compound biosynthesis are regulated by a distinct set of genes located on these chromosomes. The identification of these separate chromosomal regions highlights the coordinated, yet spatially distinct, genetic regulation of the SGA biosynthetic pathway in tomato.

Linkage Disequilibrium and Genetic Diversity Analysis

Linkage disequilibrium (LD), the non-random association of alleles at different loci, is a key factor in the fine-mapping of QTLs. In cultivated tomato, the extent of LD can vary across the genome. Genome-wide surveys have shown that LD generally decays over genetic distances of 6–8 centiMorgans (cM) when considering a broad collection of cultivated tomatoes. genscript.com.cn However, within specific market classes, such as fresh market and processing varieties, LD can extend further, ranging from 3 to 16 cM. genscript.com.cn Understanding the patterns of LD is crucial for determining the resolution of association mapping studies and for narrowing down the candidate genes within identified QTL regions associated with this compound accumulation. Genetic diversity analyses, often performed alongside QTL mapping, help to understand the variation in steroidal alkaloid content across different tomato accessions, from wild species to modern cultivars.

Genome-Wide Association Studies (GWAS)

Genome-Wide Association Studies (GWAS) have emerged as a powerful tool to dissect the genetic architecture of complex traits by associating genome-wide genetic variations, typically single nucleotide polymorphisms (SNPs), with phenotypic variations. nih.govresearchgate.net In the context of steroidal alkaloids in tomato, GWAS has been employed to identify loci influencing their accumulation.

These studies have successfully validated the findings from traditional QTL mapping, confirming the presence of a major QTL on chromosome 3 that governs the levels of multiple early-pathway steroidal alkaloid intermediates. huji.ac.ilelsevierpure.comnih.govnih.gov By analyzing a diverse panel of tomato accessions, GWAS can provide higher resolution mapping and identify novel candidate genes that may not be captured in biparental QTL mapping populations. The application of GWAS has been pivotal in confirming that the genetic control of steroidal alkaloid biosynthesis is a coordinated process. huji.ac.ilelsevierpure.comnih.govnih.gov

Transcriptional Regulation of Biosynthetic Genes

The biosynthesis of this compound is tightly controlled at the transcriptional level, involving a network of regulatory elements and transcription factors that modulate the expression of the necessary biosynthetic genes.

Identification of Regulatory Elements and Transcription Factors

Several key transcription factors have been identified as master regulators of the steroidal glycoalkaloid biosynthetic pathway in tomato. Among the most prominent is GLYCOALKALOID METABOLISM 9 (GAME9), an APETALA2/Ethylene (B1197577) Response Factor (AP2/ERF) transcription factor. huji.ac.ilcumbria.ac.ukelsevierpure.comnih.govnih.govresearchgate.netnih.govmdpi.combiorxiv.org GAME9 has been shown to control the expression of genes involved in both the upstream mevalonate (B85504) pathway and the core SGA biosynthetic pathway. huji.ac.ilcumbria.ac.ukelsevierpure.comnih.gov

Another critical layer of regulation is provided by the basic helix-loop-helix (bHLH) transcription factors, SlMYC1 and SlMYC2. biorxiv.org These factors can act independently or cooperatively with GAME9 to activate the transcription of SGA biosynthetic genes. huji.ac.ilnih.govmdpi.combiorxiv.org For instance, GAME9 and SlMYC2 have been shown to cooperatively bind to the promoter of the Δ(7)-STEROL-C5(6)-DESATURASE (C5-SD) gene, a key enzyme in the cholesterol biosynthesis pathway that provides the precursor for SGAs. huji.ac.ilnih.gov

Regulatory Element/FactorTypeFunction in SGA Biosynthesis
GAME9 (JRE4) AP2/ERF Transcription FactorMaster regulator of SGA and upstream mevalonate pathway genes. huji.ac.ilcumbria.ac.ukelsevierpure.comnih.govresearchgate.netmdpi.com
SlMYC1 / SlMYC2 bHLH Transcription FactorRedundantly control constitutive SGA biosynthesis; can act with GAME9. huji.ac.ilnih.govmdpi.combiorxiv.orgbiorxiv.org
G-box cis-regulatory elementBinding site for bHLH transcription factors like SlHY5, influencing light-regulated SGA biosynthesis. researchgate.netnih.gov
GE1 Distal EnhancerRecruits MYC2-GAME9 complex to regulate GAME cluster gene expression. dntb.gov.ua
SlDOG1 Transcription FactorAssociated with steroidal alkaloid composition. biorxiv.orgnih.govfrontiersin.org
SlHY5 bZIP Transcription FactorRegulates light-mediated SGA biosynthesis by binding to G-boxes in gene promoters. researchgate.netnih.gov

Gene Expression Analysis (e.g., qRT-PCR)

Quantitative real-time polymerase chain reaction (qRT-PCR) is a widely used technique to quantify the expression levels of specific genes. genscript.com.cnnih.govresearchgate.netresearchgate.net In the study of this compound biosynthesis, qRT-PCR has been instrumental in validating the regulatory roles of identified transcription factors.

Genetic Engineering Strategies for Modulating this compound Levels

The targeted modification of steroidal glycoalkaloid (SGA) pathways in tomato (Solanum lycopersicum) through genetic engineering presents a precise method for controlling the accumulation of specific compounds, including this compound. Advances in genome editing and molecular biology provide a toolkit for either enhancing or reducing the levels of this metabolite by manipulating the expression of key genes in its biosynthetic pathway. researchgate.netfrontiersin.org

The biosynthesis of this compound is part of a complex network that converts cholesterol into a series of SGAs. biorxiv.org The pathway involves numerous enzymatic steps, including hydroxylations, oxidations, and glycosylations, catalyzed by enzymes such as those from the GLYCOALKALOID METABOLISM (GAME) family. biorxiv.org this compound is considered a late-pathway intermediate, forming during the ripening-dependent modification of the precursor α-tomatine. frontiersin.org Genetic engineering strategies, therefore, focus on the genes encoding the enzymes and regulatory factors that govern these conversion steps. frontiersin.orgmdpi.com

Strategies for Increasing this compound Accumulation:

Overexpression of Pathway-Catalyzing Genes: A primary strategy to boost the production of this compound is the targeted overexpression of genes responsible for its synthesis from upstream precursors like Lycoperoside A, B, or C. This involves identifying and isolating the specific hydroxylase or glycosyltransferase genes that catalyze the final steps in this compound formation. By placing these genes under the control of a strong, fruit-specific promoter, their expression can be enhanced, leading to a greater flux through the pathway towards this compound. While specific research focusing solely on overexpressing genes for this compound is limited, this approach has been successfully applied to increase other secondary metabolites, such as flavonoids, in tomato. nih.gov

Silencing of Competing Pathway Genes: In some instances, metabolic pathways branch, leading to the synthesis of multiple related compounds from a common precursor. If the this compound pathway competes with other branches of SGA biosynthesis, a strategy of silencing the genes of those competing pathways could be employed. Using technologies like RNA interference (RNAi), the expression of an enzyme that diverts a precursor away from the this compound pathway can be downregulated. This would increase the availability of the substrate for the enzymes that lead to this compound, potentially increasing its final concentration.

Strategies for Decreasing this compound Accumulation:

CRISPR/Cas9-Mediated Gene Knockout: The most direct method to reduce or eliminate this compound is to disable a critical gene in its biosynthetic pathway using CRISPR/Cas9 technology. frontiersin.org This could involve targeting a gene encoding a specific hydroxylase or glycosyltransferase required for the conversion of α-tomatine or other lycoperosides into this compound. A successful knockout of such a gene would create a metabolic block, preventing the synthesis of the target compound. This approach has been effectively used to modify the SGA pathway in tomato; for instance, the knockout of the SlS5aR2 gene, which acts on an upstream precursor, resulted in a significant decrease in α-tomatine accumulation. researchgate.net A similar targeted approach could be applied to downstream genes to specifically block this compound production.

Identification and Modification of Regulatory Factors: Research has identified genetic loci, or Quantitative Trait Loci (QTL), that control the levels of various SGAs. biorxiv.orgfrontiersin.org For example, a genetic factor on chromosome 7 has been associated with reduced levels of this compound and esculeoside A in a specific tomato introgression line, suggesting it may block or downregulate the ripening-dependent SGA modification pathway. frontiersin.org Identifying the specific regulatory gene within this locus, such as a transcription factor, would provide a master target. Modifying this single regulatory gene through genetic engineering could downregulate the entire suite of biosynthetic genes required for this compound accumulation.

The table below summarizes potential genetic engineering strategies for modulating this compound levels based on current understanding of the steroidal glycoalkaloid pathway.

StrategyTarget Gene TypeMechanismExpected Outcome on this compound
Overexpression Hydroxylase or GlycosyltransferaseIncrease the expression of the enzyme that catalyzes the formation of this compound from its direct precursor.Increase
RNAi Silencing Competing Pathway EnzymeDownregulate a gene in a competing metabolic branch to increase substrate availability for the this compound pathway.Increase
CRISPR/Cas9 Knockout Essential Biosynthetic Enzyme (e.g., Hydroxylase)Create a loss-of-function mutation in a gene critical for this compound synthesis, causing a metabolic block.Decrease/Elimination
CRISPR/Cas9 Knockout Pathway Regulatory Factor (e.g., Transcription Factor)Disable a key transcription factor that positively regulates the expression of this compound biosynthetic genes.Decrease

Future Research Directions for Lycoperoside F

Elucidation of Remaining Unknown Biosynthetic Enzymes and Pathways

While Lycoperoside F is known to be a late-pathway steroidal alkaloid in tomato ripening biorxiv.orgmdpi.comfrontiersin.orgfrontiersin.org, the complete enzymatic machinery and precise steps involved in its biosynthesis from precursor molecules are not fully elucidated. Research should aim to identify and characterize the specific glycosyltransferases, hydroxylases, and other enzymes responsible for the sequential modifications leading to this compound. This could involve:

Gene Discovery: Utilizing genomic and transcriptomic data from different tomato tissues and developmental stages (e.g., green vs. ripe fruit) to identify candidate genes encoding biosynthetic enzymes. Quantitative trait loci (QTL) analyses have already provided insights into genetic factors controlling steroidal alkaloid accumulation, including this compound frontiersin.orgnih.govresearchgate.net.

Enzyme Characterization: Expressing candidate genes in heterologous systems (e.g., Nicotiana benthamiana, yeast) to confirm their enzymatic function in vitro and in vivo.

Metabolic Flux Analysis: Employing isotope labeling studies to trace the flow of carbon atoms through the pathway, providing detailed insights into intermediate steps and rate-limiting enzymes.

Discovery of Novel Biological Activities and Targets

This compound belongs to the class of steroidal saponins (B1172615), which are known for a wide array of biological activities, including anti-inflammatory, anti-allergic, and cholesterol-lowering effects, as observed with related compounds like Lycoperoside H and esculeosides scirp.orgnih.govmdpi.commdpi.comresearchgate.net. Despite its presence in a commonly consumed fruit, direct biological activity studies on this compound itself are limited. Future research should prioritize:

Broad-Spectrum Bioactivity Screening: Conducting comprehensive in vitro and in vivo screens to identify potential anti-inflammatory, antioxidant, antimicrobial, anticancer, or immunomodulatory properties.

Target Identification: Investigating the specific molecular targets (e.g., receptors, enzymes, signaling pathways) through which this compound exerts its effects. This could involve affinity chromatography, proteomics, and reporter gene assays.

Structure-Activity Relationship (SAR) Studies: Synthesizing or isolating structural analogs of this compound to understand how specific chemical moieties contribute to its biological activities, which is crucial for potential lead optimization.

Comprehensive Metabolomic and Proteomic Profiling

Understanding the spatial and temporal distribution of this compound, as well as the proteins involved in its metabolism, is essential.

High-Resolution Metabolomics: Performing detailed quantitative profiling of this compound across a diverse range of tomato germplasm, including wild relatives and landraces, which have shown greater chemical diversity in steroidal alkaloids biorxiv.orgnih.govresearchgate.net. This should include different tissues (fruit peel, pulp, seeds), developmental stages (e.g., green vs. ripe fruit), and under various environmental conditions (e.g., stress, nutrient availability).

Example Data (Illustrative of future research findings):

This compound Concentration in Tomato Varieties (Hypothetical Future Data)

Tomato VarietyFruit StageThis compound (mg/100g FW)
Cultivar AGreen1.5 ± 0.2
Cultivar ARipe8.7 ± 0.5
Wild Type BGreen3.2 ± 0.4
Wild Type BRipe15.1 ± 0.8
Landrace CRipe12.5 ± 0.6

Quantitative Proteomics: Identifying and quantifying proteins that are differentially expressed or modified in response to changes in this compound levels or during its biosynthesis. This can help pinpoint enzymes, transporters, or regulatory proteins directly or indirectly involved with this compound. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) would be pivotal for these analyses biorxiv.orgnih.gov.

Advanced In Vitro and In Vivo Model Systems for Mechanistic Studies

To validate and expand upon initial findings, advanced model systems are crucial.

Cell-Based Assays: Developing and utilizing specific cell lines (e.g., human or animal cell lines relevant to potential bioactivities) to study cellular uptake, metabolism, and downstream signaling pathways affected by this compound.

Organoid and 3D Culture Systems: Employing more complex in vitro models that better mimic tissue physiology, allowing for more accurate assessment of this compound's effects on cellular interactions and tissue-level responses.

Targeted In Vivo Studies: Conducting carefully designed animal studies (e.g., rodent models) to confirm biological activities, assess bioavailability, pharmacokinetics, and potential efficacy in relevant disease models, while strictly adhering to ethical guidelines.

Development of Sustainable Production Methods (e.g., Plant Cell Culture, Metabolic Engineering)

Given the potential value of this compound, developing sustainable and scalable production methods is a critical future direction.

Plant Cell and Hairy Root Cultures: Investigating the feasibility of producing this compound using in vitro plant cell or hairy root cultures, which can offer controlled environments and potentially higher yields compared to field cultivation. Optimization of culture conditions (e.g., media composition, elicitors) would be key.

Metabolic Engineering: Genetically engineering microbial hosts (e.g., Saccharomyces cerevisiae, Escherichia coli) or even plants to produce this compound. This involves introducing or enhancing the expression of the identified biosynthetic genes, potentially leading to high-yield, cost-effective, and consistent production.

Synthetic Biology Approaches: Designing de novo biosynthetic pathways or re-routing existing metabolic pathways in suitable hosts for efficient this compound synthesis.

Integrated Omics Approaches for Systems-Level Understanding

A holistic understanding of this compound's role and potential requires integrating data from multiple "omics" platforms.

Bioinformatics and Systems Biology: Utilizing advanced bioinformatics tools and systems biology approaches to analyze large, complex datasets, identify key regulatory nodes, predict novel interactions, and develop predictive models for this compound accumulation and function. This integrated approach can reveal synergistic effects with other compounds in tomato and provide a deeper understanding of its biological context.

Q & A

Q. What preclinical safety assessments are mandatory before advancing this compound to clinical trials?

  • Methodological Answer : Conduct acute and subchronic toxicity studies in rodents (OECD Guidelines 423 and 408). Assess hematological, hepatic, and renal parameters. Include genotoxicity assays (Ames test, micronucleus) and cardiovascular safety profiling (hERG channel inhibition). Obtain IRB approval for human studies .

Tables for Quick Reference

Table 1 : Key Analytical Parameters for this compound Quantification

ParameterHPLC-MS CriteriaNMR Criteria (500 MHz)
Linearity Range0.1–100 µg/mL (R² ≥ 0.995)Signal-to-Noise Ratio ≥ 50:1
LOD/LOQ0.03 µg/mL / 0.1 µg/mLIntegration Error < 2%
Precision (RSD%)Intra-day: ≤5%; Inter-day: ≤10%Chemical Shift Consistency ±0.1 ppm

Table 2 : Recommended In Vivo Models for this compound Studies

ApplicationModel SystemEndpoint Measurement
Anti-inflammatoryDSS-induced colitis (mice)Colon length, MPO activity
DermatologicalNC/Nga mouse modelDermatitis score, IgE levels

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.